molecular formula C15H27N3O3 B11811043 tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate

tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate

Cat. No.: B11811043
M. Wt: 297.39 g/mol
InChI Key: MZBBYUMARNZSQB-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate is a carbamate derivative featuring a bipiperidine scaffold with a ketone group at the 2-position of the piperidine ring. This compound is structurally characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during synthetic processes.

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl N-(2-oxo-1-piperidin-4-ylpiperidin-3-yl)carbamate

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-12-5-4-10-18(13(12)19)11-6-8-16-9-7-11/h11-12,16H,4-10H2,1-3H3,(H,17,20)

InChI Key

MZBBYUMARNZSQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate typically involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. The process may include the following steps:

    Protection of Amino Groups: The amino groups in the bipiperidine structure are protected using tert-butyloxycarbonyl (Boc) groups. This is achieved by reacting the amino groups with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Carbamate: The protected amino groups are then reacted with a suitable carbamoyl chloride to form the carbamate linkage. This step may involve the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods: Industrial production of tert-butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate may involve large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate can undergo oxidation reactions, typically involving the oxidation of the piperidine rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve the reduction of the carbonyl group in the carbamate structure. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can occur at the piperidine rings, where hydrogen atoms are replaced by other functional groups. Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine rings

    Reduction: Reduced carbamate derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

Scientific Research Applications

The applications of tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate span several fields:

Medicinal Chemistry

  • Drug Development : The compound serves as an intermediate in the synthesis of potential therapeutic agents targeting various diseases. Its structural similarity to known pharmacophores suggests potential activity against certain biological targets.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in tumor cells, showcasing their potential as anticancer agents.

Immunomodulation

  • Immune Response Modulation : Studies have shown that piperidine derivatives can enhance immune cell activity against tumors. Specifically, these compounds may inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

Organic Synthesis

  • Building Block for Complex Molecules : The unique structure of this compound makes it a useful building block in organic synthesis for creating more complex molecules with desired biological activities.

Case Study 1: PD-L1 Inhibition

A recent PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized mouse splenocytes exposed to recombinant PD-L1 and found that the compound could significantly restore immune function at specific concentrations, indicating its potential as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on various cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. An IC50 value demonstrated effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from other studies on similar piperidine compounds.

Mechanism of Action

The mechanism of action of tert-butyl (2-oxo-[1,4’-bipiperidin]-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and cellular processes.

Molecular Targets and Pathways:

    Enzymes: The compound targets enzymes with nucleophilic active sites, such as serine hydrolases and proteases.

    Pathways: By inhibiting specific enzymes, the compound can modulate biochemical pathways involved in metabolism, signal transduction, and cellular regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazard Statements (GHS) References
This compound C₁₆H₂₉N₃O₃ 311.43 (calculated) Bipiperidine, 2-oxo, Boc Not reported
tert-Butyl ([1,4'-bipiperidin]-4-ylmethyl)carbamate (CAS 883512-84-3) C₁₆H₃₁N₃O₂ 297.44 Bipiperidine, methyl, Boc H302, H315, H319, H335
tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate C₂₁H₂₉N₂O₅ 389.47 Benzodioxane, Boc, methyl Not reported
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate C₂₁H₂₆N₂O₃ 354.45 Biphenyl, hydroxy, Boc No known hazard

Key Observations:

  • Molecular Weight : The benzodioxane-containing analog () has a higher molecular weight (389.47 vs. 311.43), which may impact pharmacokinetic properties like membrane permeability .

Biological Activity

tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Chemical Profile

  • Molecular Formula : C13H18N2O3
  • CAS Number : 1185732-60-8
  • Structure : The compound consists of a bipiperidine core with a carbamate functional group, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds related to bipiperidine structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of bipiperidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, its structural analogs have demonstrated significant zones of inhibition in various studies.

CompoundActivity AgainstMIC (µM)
Compound AE. coli50
Compound BS. aureus100
tert-Butyl CarbamateUnknownN/A

Neuropharmacological Effects

The compound has been evaluated for its effects on the central nervous system (CNS). Studies involving M1 muscarinic acetylcholine receptor (mAChR) selective ligands have shown that compounds with similar structures can modulate neurotransmitter release and exhibit potential as therapeutic agents for neurodegenerative diseases.

In a study involving the radiolabeled version of a related compound, 11C-LSN3172176 , PET imaging in non-human primates revealed that the compound binds selectively to M1 receptors, suggesting possible applications in imaging and treatment strategies for conditions like Alzheimer's disease .

Cytotoxicity and Safety Profile

Preliminary cytotoxicity assays using HEK-293T cells indicate that related compounds exhibit favorable safety profiles at concentrations up to 10 µM, with cell viability remaining above 80% . This suggests that this compound may also be safe for further biological testing.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various analogs of bipiperidine derivatives and evaluated their biological activities. The synthesized compounds were tested for their antibacterial properties using the agar-well diffusion method. Results indicated that while some analogs showed strong antibacterial effects, others exhibited moderate activity against specific strains .

Case Study 2: Neuroimaging Applications

The synthesis of 11C-LSN3172176 , a PET tracer based on bipiperidine structure, was reported to have significant binding affinity to M1 mAChRs in vivo. This study highlights the potential of bipiperidine derivatives in neuroimaging applications, paving the way for further research into their therapeutic uses .

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